molecular formula C16H23NO2 B5481641 1-(Azocan-1-yl)-2-(2-methylphenoxy)ethanone

1-(Azocan-1-yl)-2-(2-methylphenoxy)ethanone

Cat. No.: B5481641
M. Wt: 261.36 g/mol
InChI Key: VGSSWHFVSUQSBB-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-2-(2-methylphenoxy)ethanone is an organic compound that belongs to the class of ketones It features a unique structure with an azocane ring and a 2-methylphenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-2-(2-methylphenoxy)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with 1-chloro-2-(azocan-1-yl)ethanone under basic conditions. The reaction typically proceeds as follows:

    Step 1: 2-methylphenol is deprotonated using a strong base such as sodium hydride.

    Step 2: The resulting phenoxide ion reacts with 1-chloro-2-(azocan-1-yl)ethanone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-2-(2-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-2-(2-methylphenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azocane ring and phenoxy group may play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Azocan-1-yl)-2-(phenoxy)ethanone: Lacks the methyl group on the phenoxy ring.

    1-(Piperidin-1-yl)-2-(2-methylphenoxy)ethanone: Contains a piperidine ring instead of an azocane ring.

    1-(Azocan-1-yl)-2-(4-methylphenoxy)ethanone: The methyl group is positioned differently on the phenoxy ring.

Uniqueness

1-(Azocan-1-yl)-2-(2-methylphenoxy)ethanone is unique due to the presence of both the azocane ring and the 2-methylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(azocan-1-yl)-2-(2-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-14-9-5-6-10-15(14)19-13-16(18)17-11-7-3-2-4-8-12-17/h5-6,9-10H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSSWHFVSUQSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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